molecular formula C8H12O B147368 Bicyclo[2.2.1]hept-5-en-2-ylmethanol CAS No. 95-12-5

Bicyclo[2.2.1]hept-5-en-2-ylmethanol

Cat. No.: B147368
CAS No.: 95-12-5
M. Wt: 124.18 g/mol
InChI Key: LUMNWCHHXDUKFI-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-en-2-ylmethanol: is a chemical compound with the molecular formula C8H12O It is a derivative of norbornene, a bicyclic hydrocarbon, and features a hydroxyl group attached to the second carbon of the bicyclo[221]hept-5-ene structure

Mechanism of Action

Target of Action

5-Norbornene-2-methanol, also known as Bicyclo[2.2.1]hept-5-ene-2-methanol, Bicyclo[2.2.1]hept-5-en-2-ylmethanol, or Cyclol, is primarily used in the field of polymer chemistry . It serves as a monomer for the modification of condensation and addition polymers for coatings .

Mode of Action

The compound interacts with its targets through a process known as copolymerization. Specifically, it undergoes copolymerization with ethylene using heterogeneous silica-supported catalysts . This interaction leads to the formation of new polymer structures.

Biochemical Pathways

The biochemical pathway involved in the action of 5-Norbornene-2-methanol is the polymerization process. The compound undergoes ring-opening metathesis polymerization, which is a type of chain-growth polymerization . This process involves the formation of carbon-carbon double bonds in cyclic olefins .

Pharmacokinetics

It’s important to note that the compound’s reactivity and stability under various conditions are crucial for its effective use in polymer chemistry .

Result of Action

The result of 5-Norbornene-2-methanol’s action is the formation of new polymer structures with specific properties. For instance, when copolymerized with ethylene, it leads to the creation of polymers that can be used in coatings . Additionally, the compound has been used in the synthesis of addition polymers, which have been studied for their gas-transport properties .

Action Environment

The action of 5-Norbornene-2-methanol is influenced by various environmental factors. For instance, the temperature and the ratio of the monomer to the catalyst can significantly affect the polymerization process . Furthermore, the compound is miscible with most common organic solvents and slightly soluble in hot water , which can influence its reactivity and the resulting polymer properties.

Biochemical Analysis

Biochemical Properties

5-Norbornene-2-methanol plays a significant role in biochemical reactions, particularly in the context of polymerization. It has been used in the preparation of various polymers, including addition polymers and copolymers . The compound interacts with enzymes and proteins involved in polymerization processes, such as metallocene catalysts, which facilitate the copolymerization of 5-Norbornene-2-methanol with ethylene . These interactions are crucial for the formation of high molecular weight polymers with desirable properties.

Cellular Effects

The effects of 5-Norbornene-2-methanol on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific enzymes can lead to changes in the expression of genes involved in metabolic pathways . Additionally, 5-Norbornene-2-methanol has been shown to affect the permeability of cell membranes, which can impact cellular metabolism and the transport of molecules across the cell membrane .

Molecular Mechanism

At the molecular level, 5-Norbornene-2-methanol exerts its effects through various binding interactions with biomolecules. The compound can act as a ligand for metallocene catalysts, facilitating the polymerization process . It also has the potential to inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Norbornene-2-methanol can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, although its degradation products may have different biochemical properties .

Dosage Effects in Animal Models

The effects of 5-Norbornene-2-methanol vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function, while higher doses may lead to toxic or adverse effects . For example, high doses of 5-Norbornene-2-methanol have been associated with cytotoxicity in certain cell types, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

5-Norbornene-2-methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidation and reduction reactions, leading to the formation of different metabolites

Transport and Distribution

The transport and distribution of 5-Norbornene-2-methanol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Its distribution within tissues is also affected by its binding to specific proteins, which can influence its localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of 5-Norbornene-2-methanol is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]hept-5-en-2-ylmethanol can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, followed by subsequent functional group transformations. For instance, the Diels-Alder reaction between cyclopentadiene and vinylene carbonate can yield bicyclo[2.2.1]hept-5-ene-2,3-diol, which can then be selectively oxidized to form bicyclo[2.2.1]hept-5-ene-2-methanol .

Industrial Production Methods: Industrial production of bicyclo[2.2.1]hept-5-ene-2-methanol typically involves large-scale Diels-Alder reactions followed by purification and functional group modifications. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.1]hept-5-en-2-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Bicyclo[2.2.1]hept-5-en-2-ylmethanol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential for hydrogen bonding. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .

Properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enylmethanol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMNWCHHXDUKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

30421-42-2
Record name Bicyclo[2.2.1]hept-5-ene-2-methanol, homopolymer
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DSSTOX Substance ID

DTXSID3038698
Record name Bicyclo[2.2.1]hept-5-ene-2-methanol
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Molecular Weight

124.18 g/mol
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CAS No.

95-12-5, 13360-81-1
Record name Bicyclo[2.2.1]hept-5-ene-2-methanol
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Record name 5-Norbornene-2-methanol
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Record name Bicyclo[2.2.1]hept-5-ene-2-methanol
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Record name Bicyclo[2.2.1]hept-5-ene-2-methanol
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Record name Bicyclo[2.2.1]hept-5-ene-2-methanol
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Synthesis routes and methods I

Procedure details

397 g (3 mol) of dicyclopentadiene (DCPD) (produced from Aldrich Inc.) and 331 g (5.7 mol) of allyl alcohol (produced from Aldrich Inc.) were added to a 2 L high-pressure reactor and the temperature of the 2 L high-pressure reactor was increased to 210° C. The resulting mixture was reacted for one hour, stirring at 300 rpm. When the reaction was completed, the reactant was cooled and loaded into a distillation device. The reactant was distilled twice at a reduced pressure of 1 torr using a vacuum pump to attain a product at 56° C. (Yield: 52%).
Quantity
397 g
Type
reactant
Reaction Step One
Quantity
331 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Norbornen-5-ol (25 g) was dissolved at 55° C. in 100 mL of formic acid (96%). Unless otherwise specified, all of the reagents specified in the examples herein are obtained from the Aldrich Chemical Co. After 2 hours gas chromatography (GC) indicated that all norbornen-5-ol was consumed. The reaction mixture was cooled down and 100 mL of ether was added. Then, the reaction mixture was extracted with 10×100 mL of water. The organic layer was separated, dried and ether was removed. The product was distilled at 75° C. (20 mm Hg). Yield: 17 g, 54% (95% pure by GC, no OH peak by IR). The same procedure afforded formyl ester of norbornen-5-methanol with 37% yield (b. p. 85° C., 20 mm Hg, 96% pure by GC).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of sodium borohydride (15.49 g, 0.409 mol) in absolute ethanol (350 ml) was added dropmise to a stirred solution of bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde (50.0 g, 0.409 mol) in absolute ethanol (300 ml) at 50°-60°. Following the addition, the reaction mixture was stirred at ambient temperature for 4 h. The solution was then acidified to congo red with dilute hydrochloric acid (2 M), filtered, and this solution was reduced to low volume under reduced pressure. Water (200 ml) was then added, and the mixture was stirred, when a white solid seperated. The reaction mixture was filtered, and the agueous solution was then extracted with ether (3×150 ml). The ether extracts were combined and dried (MgSO4), and the solution was then concentrated under reduced pressure to afford a pale yellow oil. Distillation of the oil gave bicyclo[2.2.1]hept-5-ene-2-methanol, b.p. 98°-100°/15 mm Hg.
Quantity
15.49 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
congo red
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

(exo-rich) 5-norbornene-2-methanol (15 g, 0.121 mol) that was synthesized in (2) of Example 1, triethylamine (Aldrich, 61.2 g, 0.605 mol), and 20 ml of THF were put into the two-neck flask having the volume of 250 ml, and then agitated in the ice-water bath at 0° C. Cinnamoyl chloride (22.1 g, 0.133 mol) was dissolved in 60 ml of THF and then slowly added to the above reactant by using the additional flask. After 10 min, the reactant was heated to normal temperature and the agitation was additionally performed for 1 hour. The solution was diluted with ethyl acetate, moved to the separatory funnel, washed by using water and NaHCO3 several times, and subjected to the distillation under reduced pressure to remove the solvent. The purification was performed by using the column chromatography (hexane:ethyl acetate=20:1) to obtain the product (yield: 88%). The molar ratio (mol %) of the exo isomer and the endo isomer of the product was 58:42.
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
61.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22.1 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
88%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[2.2.1]hept-5-en-2-ylmethanol
Reactant of Route 2
Bicyclo[2.2.1]hept-5-en-2-ylmethanol
Reactant of Route 3
Bicyclo[2.2.1]hept-5-en-2-ylmethanol
Reactant of Route 4
Bicyclo[2.2.1]hept-5-en-2-ylmethanol
Reactant of Route 5
Bicyclo[2.2.1]hept-5-en-2-ylmethanol
Reactant of Route 6
Bicyclo[2.2.1]hept-5-en-2-ylmethanol
Customer
Q & A

Q1: What is the molecular formula and weight of cyclol?

A1: Cyclol, or 5-Norbornene-2-methanol, has the molecular formula C8H12O and a molecular weight of 124.18 g/mol.

Q2: Is there any spectroscopic data available for cyclol?

A2: Yes, several studies utilize spectroscopic techniques to characterize cyclol. For example, 1H NMR, 13C NMR, and DEPT spectra have been used to analyze the structure and composition of cyclol-containing polymers. [, ]

Q3: How does cyclol behave as a comonomer in polymerization reactions?

A3: Cyclol has been successfully incorporated into polyethylene chains through copolymerization with ethylene. [, , ] This incorporation introduces hydroxyl functionality to the polyethylene backbone, potentially modifying its properties and expanding its applications.

Q4: Are there challenges in using cyclol as a comonomer?

A4: Yes, the hydroxyl group of cyclol can poison certain polymerization catalysts. Prereaction of cyclol with triisobutylaluminum (TIBA) has proven effective in protecting the hydroxyl group and enabling efficient copolymerization. [, ]

Q5: What types of catalysts have been used for cyclol copolymerization?

A5: Various catalysts have shown promise, including metallocene/MAO systems [, ], bis(β-enaminoketonato)titanium complexes [], and a rare-earth metal-based scandium half-sandwich catalyst. []

Q6: How does catalyst structure influence cyclol incorporation?

A6: Studies using bis(β-enaminoketonato)titanium complexes demonstrated that electron-donating groups on the catalyst structure enhance its tolerance toward the polar hydroxyl group of cyclol, leading to higher catalytic activity and comonomer incorporation. []

Q7: Has computational chemistry been applied to study cyclol copolymerization?

A7: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of cyclol copolymerization and to rationalize the observed catalytic activity and comonomer incorporation efficiencies of different catalyst systems. []

Q8: What are the potential applications of cyclol-containing polymers?

A8: The incorporation of cyclol introduces hydroxyl groups into the polymer backbone. These hydroxyl groups can serve as reactive sites for further modification, potentially enabling the development of new materials with tailored properties for various applications.

Q9: Are there any historical milestones in cyclol research?

A9: The concept of “cyclol” structures in proteins was first proposed by Dorothy Wrinch in the 1930s. While later disproven for proteins, the term “cyclol” persisted in organic chemistry to describe specific molecular structures. [, ]

Q10: How does research on cyclol contribute to a circular economy?

A10: Utilizing cyclol, derived from renewable resources, for polymer modification aligns with the principles of a circular economy by promoting the use of sustainable materials and potentially reducing reliance on traditional petroleum-based polymers. []

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